molecular formula C14H11F2N3O2 B2450221 N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 838903-76-7

N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2450221
CAS No.: 838903-76-7
M. Wt: 291.258
InChI Key: ZLEATCFRJNGGFI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves the reaction of 2,4-difluoroaniline with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Common industrial reagents and solvents are used to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide
  • N-(2,4-difluorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide
  • N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)ethyl]ethanediamide

Uniqueness

N-(2,4-difluorophenyl)-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern on the phenyl and pyridine rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-10-3-4-12(11(16)6-10)19-14(21)13(20)18-8-9-2-1-5-17-7-9/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEATCFRJNGGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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